molecular formula C23H20N2OS B2578431 N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291868-82-0

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2578431
CAS RN: 1291868-82-0
M. Wt: 372.49
InChI Key: IBBKFWPJKJKRRF-UHFFFAOYSA-N
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Description

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as BM212, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to inhibit the Akt/mTOR pathway, which is known to play a crucial role in regulating cell growth and survival. N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of cell cycle arrest and apoptosis, and modulation of signaling pathways involved in cancer cell survival. N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, its demonstrated anti-tumor activity in various cancer cell lines, and its potential for use in combination with other anti-cancer drugs. However, there are also limitations to using N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide in lab experiments, including its limited solubility in aqueous solutions, its potential toxicity to normal cells, and the need for further studies to elucidate its mechanism of action.

Future Directions

There are several future directions for N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide research, including the development of more efficient synthesis methods, the optimization of dosing and administration regimens, and the evaluation of its efficacy in animal models of cancer. Further studies are also needed to elucidate its mechanism of action and to investigate its potential for use in combination with other anti-cancer drugs. Additionally, the potential use of N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide in other areas of scientific research, such as anti-inflammatory and anti-angiogenic therapy, should also be explored.
Conclusion
In conclusion, N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a small molecule compound that has shown potential applications in scientific research, particularly in the field of cancer research. Its anti-tumor activity, inhibition of signaling pathways, and anti-inflammatory and anti-angiogenic effects make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and to evaluate its potential for use in combination with other anti-cancer drugs.

Synthesis Methods

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the coupling of a pyrrole derivative with a thiophene derivative, followed by the addition of two methylphenyl groups and a carboxamide group. The final product is obtained through purification and characterization using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

N,4-bis(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-7-5-9-18(13-16)20-15-27-22(21(20)25-11-3-4-12-25)23(26)24-19-10-6-8-17(2)14-19/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBKFWPJKJKRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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